molecular formula C15H18N4O3S B3011860 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide CAS No. 921885-88-3

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide

Cat. No.: B3011860
CAS No.: 921885-88-3
M. Wt: 334.39
InChI Key: ZESINWXVGUZSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted at the 1-position with a 2-amino-2-oxoethyl group and at the 5-position with a hydroxymethyl group. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further substituted with a benzyl group. Its molecular formula is C₁₆H₁₉N₅O₃S, with a molecular weight of 361.4 g/mol.

Properties

IUPAC Name

2-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c16-13(21)8-19-12(9-20)7-18-15(19)23-10-14(22)17-6-11-4-2-1-3-5-11/h1-5,7,20H,6,8-10H2,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESINWXVGUZSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide is a compound with significant potential in biological applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of 334.4 g/mol. The compound features an imidazole ring, which is known for its biological activity, particularly in drug design.

PropertyValue
Molecular FormulaC15H18N4O3S
Molecular Weight334.4 g/mol
CAS Number921885-88-3

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to imidazole derivatives. For instance, similar compounds have shown promising results against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. In particular, derivatives containing imidazole rings have been evaluated for their ability to inhibit cell proliferation in lung cancer cell lines such as A549 and HCC827.

A notable study demonstrated that imidazole-based compounds exhibit IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cell lines (MRC-5). This suggests a degree of selectivity that is crucial for therapeutic applications.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Topoisomerase II : Compounds with similar structures have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing further proliferation of cancer cells .

Antimicrobial Activity

In addition to antitumor properties, there is emerging evidence supporting the antimicrobial activity of imidazole derivatives. These compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects at varying concentrations.

Case Study 1: Antitumor Efficacy

A recent investigation into the efficacy of related imidazole compounds revealed that certain derivatives achieved IC50 values as low as 0.85 μM against NCI-H358 lung cancer cells. These results were obtained using both 2D and 3D cell culture models, emphasizing the importance of structural optimization for enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial effects of similar compounds using broth microdilution methods. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide exhibit significant antimicrobial properties. These imidazole derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth and reducing viability.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that certain imidazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point.

Case Study:

In vitro studies have revealed that the compound can significantly reduce the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29) . The underlying mechanism involves the activation of caspase pathways, leading to apoptosis.

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Research suggests that it can inhibit certain enzymes involved in metabolic pathways, which may be beneficial for treating metabolic disorders.

Case Study:

A recent investigation highlighted its potential as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management . This inhibition can lead to improved glycemic control in diabetic models.

Drug Design

The unique structure of this compound makes it a candidate for drug design, particularly in creating more effective therapeutic agents with fewer side effects. Its imidazole ring is crucial for binding interactions with biological targets.

Formulation Development

Due to its solubility properties, researchers are exploring its use in various pharmaceutical formulations, including oral and injectable drugs. The compound's stability under physiological conditions is also being studied to enhance bioavailability.

Summary Table of Applications

Application AreaSpecific UseKey Findings
AntimicrobialInhibition of bacterial growthEffective against Staphylococcus aureus and E. coli
AnticancerInduction of apoptosisReduces proliferation in MCF-7 and HT-29 cells
Enzyme InhibitionDPP-IV inhibitorImproves glycemic control in diabetic models
Drug DesignTherapeutic agent developmentPotential for fewer side effects
Formulation DevelopmentOral/injectable drug formulationsEnhanced bioavailability under physiological conditions

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₆H₁₉N₅O₃S 361.4 Benzyl, hydroxymethyl, thioether Balanced lipophilicity/solubility
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide C₂₁H₂₀ClFN₄O₃S 462.9 Chlorobenzyl, fluorophenyl Enhanced bioavailability via halogenation
2-((1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C₁₆H₁₆N₄O₂S₂ 360.5 Thiazol-2-yl, benzyl Potential antimicrobial activity
2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide C₁₅H₁₈ClN₃O₂S 339.8 Chlorobenzyl, ethyl Lower molecular weight, improved clearance
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide C₂₄H₂₂N₄O₃ 414.5 Benzimidazole, benzodioxolyl IDO1 inhibition (84% yield)

Key Observations :

  • Halogenation : Chlorine or fluorine substituents (e.g., ) improve metabolic stability and target binding via hydrophobic interactions.
  • Heterocyclic Moieties : Thiazole () or benzimidazole () groups broaden biological activity, including antimicrobial or enzyme inhibition.
  • Molecular Weight : Variations (339.8–462.9 g/mol) impact drug-likeness; lower weights (e.g., ) may favor renal excretion.

Structure-Activity Relationships (SAR)

  • Hydroxymethyl Group : Critical for solubility; its removal (e.g., in ) reduces polarity and may limit bioavailability.
  • Benzyl vs. Heteroaryl Substituents : Benzyl groups (target compound, ) enhance lipophilicity, favoring CNS penetration, while thiazole or benzodioxolyl groups () improve target specificity.
  • Thioether Linkage : Essential for maintaining conformational flexibility and binding to sulfur-rich enzymatic pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiourea derivatives react with N-arylmaleimides in glacial acetic acid under reflux (2–5 hours), monitored by TLC. Post-reaction, products are filtered, washed with water/ethanol, and recrystallized (e.g., DMF/acetic acid) . Imidazole-thiazole hybrids often require coupling agents like EDCI/HOBt in DMF at 0–5°C, followed by room-temperature stirring (12–24 hours) .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent integration and regiochemistry (e.g., imidazole C-H protons at δ 7.2–8.5 ppm) .
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1650–1700 cm1^{-1} (C=O) .
  • Elemental Analysis : Cross-validation of calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. What biological activities are associated with this compound’s structural motifs?

  • Methodological Answer : Thiazole and imidazole moieties are linked to antimicrobial and anticancer activity. In vitro assays (e.g., MIC against E. coli or MTT assays on cancer cell lines) are standard. For example, thiazole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclocondensation .
  • Catalyst Use : Acetic acid as both solvent and catalyst accelerates imine formation in reflux conditions .
  • Computational Design : Quantum chemical calculations (DFT) predict transition states to optimize reaction pathways, reducing trial-and-error approaches .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1H NMR splitting) are addressed via:

  • 2D NMR : HSQC/HMBC to confirm connectivity in complex heterocycles .
  • X-ray Crystallography : Definitive confirmation of regiochemistry in ambiguous cases .
  • Isotopic Labeling : For distinguishing tautomeric forms (e.g., thiazole vs. thiadiazole) .

Q. What computational strategies are employed to predict biological activity and binding modes?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., binding to bacterial gyrase or kinase targets) .
  • MD Simulations : Assess stability of docked complexes (100 ns trajectories, RMSD analysis) .
  • QSAR Models : Correlate substituent electronegativity/steric effects with IC50_{50} values .

Q. How are data inconsistencies in biological assays addressed?

  • Methodological Answer :

  • Dose-Response Curves : Triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability Tests : Microsomal assays to rule out false negatives from rapid degradation .
  • Selectivity Profiling : Screen against related targets (e.g., kinase panels) to confirm specificity .

Methodological Notes

  • Synthetic Reproducibility : Reflux times and solvent purity critically impact yields. For example, glacial acetic acid must be anhydrous to avoid hydrolysis .
  • Data Validation : Cross-reference spectroscopic data with analogous compounds (e.g., benzimidazole-thiazole hybrids) to identify systematic errors .
  • Ethical Compliance : Biological testing requires adherence to OECD guidelines (e.g., OECD 423 for acute toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.